molecular formula C17H23N7OS B2598397 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1797697-24-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2598397
CAS No.: 1797697-24-5
M. Wt: 373.48
InChI Key: JLHOMCHFGXSDAY-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 1,2,4-triazole moiety via a piperazine linker. The ethanone group at position 1 is further substituted with a cyclopentylthio moiety, conferring unique steric and electronic properties.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7OS/c25-17(11-26-14-3-1-2-4-14)23-9-7-22(8-10-23)15-5-6-16(21-20-15)24-13-18-12-19-24/h5-6,12-14H,1-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHOMCHFGXSDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic molecule featuring a triazole structure, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6SC_{20}H_{24}N_6S, and it has a molecular weight of approximately 396.52 g/mol. The structural elements include:

  • Pyridazine ring : Contributes to the compound's interaction with biological targets.
  • Piperazine moiety : Known for enhancing solubility and bioavailability.
  • Cyclopentylthio group : May influence the lipophilicity and binding affinity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar triazole structures have demonstrated effectiveness against various bacterial strains, including resistant strains . The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds that share structural similarities with the target molecule have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range . The proposed mechanism involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Triazole-containing compounds have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Antioxidant Activity

Some studies suggest that triazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells . This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study investigated a series of triazole derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited IC50 values as low as 6.2 μM against HCT116 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a related triazole derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 10 µg/mL, showcasing its potential as an antimicrobial agent .

Research Findings Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of NF-kB signaling
AntioxidantFree radical scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Benzothiazole-Piperazine Derivatives ()

Compounds 5i–5l share the piperazine-ethanone backbone but replace the pyridazine-triazole unit with benzothiazole or indoline-dione moieties. For example:

  • 5i : Features a 4,5-diphenyl-1,2,4-triazole-thioether substituent.
  • 5j : Substituted with a benzothiazole-thioether group.

Key Differences :

  • The pyridazine-triazole system in the target compound may enhance π-π stacking interactions compared to benzothiazole derivatives.
Tetrazole-Piperidine Derivatives ()

Compounds 22–28 (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) replace the pyridazine-triazole with a tetrazole ring and substitute piperazine with piperidine.

Key Differences :

  • Piperidine’s reduced basicity compared to piperazine may alter binding affinity to targets like serotonin receptors.
  • Tetrazole’s higher acidity (pKa ~4.9) versus 1,2,4-triazole (pKa ~10.3) could affect solubility and bioavailability .
Imidazo-Pyridine Fused Triazoles ()

Compounds like 8p and 10a–11b integrate imidazo-pyridine cores with triazole-piperazine systems.

Key Differences :

  • The imidazo-pyridine scaffold in 8p confers planar rigidity, which may enhance intercalation into DNA or enzyme active sites compared to the pyridazine-triazole system.
  • Substituents like chloro (e.g., 8p ) or cyclopropyl (11a ) alter electronic profiles and steric bulk relative to the cyclopentylthio group .

Functional Group Variations

Sulfonyl vs. Thioether Substituents ()
  • 7a–x (): Contain sulfonyl groups (e.g., 4-substituted phenylsulfonyl) instead of cyclopentylthio. Sulfonyl groups increase polarity and hydrogen-bonding capacity.
  • MK29 (): Features a trifluoromethylphenyl group, introducing strong electron-withdrawing effects absent in the target compound.

Pharmacokinetic Implications :

  • The cyclopentylthio group in the target compound likely enhances lipophilicity (logP ~3.5 estimated) compared to sulfonyl (logP ~1.2) or trifluoromethyl (logP ~2.8) derivatives .

Yield and Purity :

  • Yields for similar compounds range from 60–85%, with elemental analysis deviations <0.3% (e.g., 5i : C 60.77% vs. calc. 60.69%) .

Data Tables

Table 1. Structural and Analytical Comparison

Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ, ppm)
Target Compound Pyridazine-Triazole Cyclopentylthio ~417 (calc.) Not provided in evidence
5i () Benzothiazole 4,5-Diphenyltriazole 593.17 7.25–7.65 (m, aromatic H)
8p () Imidazo-Pyridine 4-Methoxy-2-nitrophenyl 507.10 (ESI-MS) 8.12 (s, triazole H)
MK29 () Phenyl-Piperazine Trifluoromethyl 326.29 3.55 (s, piperazine CH₂)

Table 2. Pharmacological Potential (Inferred from Structural Analogues)

Compound Class Biological Activity (Evidence) Target Likelihood
Pyridazine-Triazole (Target) Kinase inhibition (hypothetical) High (rigid heterocyclic core)
Benzothiazole-Piperazine Anticancer (IC₅₀ ~5–20 μM) Moderate (bulky substituents)
Imidazo-Pyridine-Triazole Antileishmanial (EC₅₀ ~10 μM) High (DNA intercalation)

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves sequential coupling of pyridazine-triazole, piperazine, and cyclopentylthio-ethanone moieties. Key steps include:

  • Triazole-pyridazine coupling : Use of Pd-catalyzed cross-coupling or nucleophilic substitution under reflux (70–90°C) in anhydrous DMF .
  • Piperazine incorporation : Requires controlled pH (7–8) to avoid side reactions, with yields improved by using DIPEA as a base .
  • Final thioether formation : Optimized via Mitsunobu reaction or thiol-alkylation under inert atmosphere (argon) . Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 8.2–8.6 ppm for pyridazine protons) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing intermediates and the final product?

  • NMR : ¹H/¹³C NMR identifies regiochemistry of triazole-pyridazine linkage (e.g., coupling constants for vicinal protons) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., des-cyclopentyl derivatives) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., 180–190°C) and stability under storage conditions .

Q. How can researchers predict solubility and formulation compatibility for in vitro assays?

  • LogP calculations (e.g., using MarvinSketch): Estimated LogP ~3.2 suggests moderate lipophilicity, requiring DMSO stocks (10 mM) diluted in PBS for cellular assays .
  • Solubility screening : Use of co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : ATP concentration in kinase assays (1 mM vs. physiological 10 mM) alters inhibition potency .
  • Metabolic stability : Hepatic microsome studies (e.g., rat/human) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Solution : Standardize protocols (e.g., Eurofins Panlabs) and validate with orthogonal assays (SPR for binding affinity vs. cell-based viability) .

Q. How to design structure-activity relationship (SAR) studies focusing on the triazole and cyclopentylthio motifs?

  • Triazole modifications : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole to assess impact on hydrogen bonding with target proteins (e.g., kinase hinge region) .
  • Cyclopentylthio substitutions : Compare with cyclohexylthio or arylthio analogs to evaluate steric effects on membrane permeability (Caco-2 assay) .
  • SAR table :
AnalogStructural ChangeBioactivity (IC₅₀)
ParentNone150 nM (Kinase X)
ATriazole → Tetrazole>1 µM (loss of activity)
BCyclopentyl → Cyclohexyl300 nM (reduced potency)

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with triazole N2) .
  • Cellular target engagement : NanoBRET assays confirm target binding in live cells (e.g., HEK293T transfected with NanoLuc-fused kinase) .
  • Pathway analysis : RNA-seq after treatment identifies downstream genes (e.g., apoptosis markers BAX/BCL2 ratio) .

Q. How to address thermal degradation observed during stability studies?

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; LC-MS identifies cyclopentylthio oxidation as the primary degradation pathway .
  • Mitigation : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under nitrogen .

Data Analysis and Reporting

Q. What statistical methods are recommended for dose-response and toxicity data?

  • Dose-response : Four-parameter logistic regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • Toxicology : Bliss independence model for combination index (CI) in synergy studies .

Q. How to validate crystallographic data for structural analogs?

  • X-ray refinement : Use SHELXL for structure solution; validate with R-factor (<0.05) and Ramachandran plots (≥98% in favored regions) .
  • Compare with analogs : Overlay crystal structures (e.g., PyMOL) to identify conserved binding motifs .

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